
p-メチルアトモキセチン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Methyl Atomoxetine Hydrochloride is a selective norepinephrine reuptake inhibitor primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD). This compound is a derivative of atomoxetine, with a methyl group attached to the para position of the phenyl ring. It is known for its efficacy in improving attention span, reducing hyperactivity, and controlling impulsive behaviors in individuals with ADHD .
科学的研究の応用
p-Methyl Atomoxetine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential use in treating other neurological disorders.
Medicine: Beyond ADHD, research is ongoing to explore its efficacy in treating conditions such as depression and anxiety.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems .
作用機序
Target of Action
p-Methyl Atomoxetine Hydrochloride, also known as Atomoxetine, is a selective norepinephrine reuptake inhibitor (SNRI) . Its primary target is the norepinephrine transporter (NET) . This transporter is responsible for the reuptake of norepinephrine, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron .
Mode of Action
Atomoxetine inhibits the presynaptic norepinephrine transporter (NET), preventing the reuptake of norepinephrine throughout the brain . This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic transmission . Atomoxetine also inhibits the reuptake of dopamine in specific brain regions such as the prefrontal cortex (PFC) .
Biochemical Pathways
The systemic clearance of Atomoxetine involves three oxidative metabolic pathways: aromatic ring-hydroxylation, benzylic hydroxylation, and N-demethylation . Aromatic ring-hydroxylation results in the formation of the primary oxidative metabolite of Atomoxetine, 4-hydroxyatomoxetine, which is subsequently glucuronidated and excreted in urine .
生化学分析
Biochemical Properties
p-Methyl Atomoxetine Hydrochloride works by specifically inhibiting norepinephrine reuptake . This action raises the brain’s natural level of norepinephrine, which is necessary for behavior regulation .
Cellular Effects
The cellular effects of p-Methyl Atomoxetine Hydrochloride are primarily related to its role in modulating norepinephrine levels. By inhibiting the reuptake of norepinephrine, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of p-Methyl Atomoxetine Hydrochloride involves binding to the norepinephrine transporter and inhibiting the reuptake of norepinephrine, thereby increasing the concentration of norepinephrine in the synaptic cleft .
Temporal Effects in Laboratory Settings
It is known that the drug has a half-life of 4.5–25 hours , indicating its stability and potential long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that the drug can have therapeutic effects at certain dosages, while higher doses may lead to adverse effects .
Metabolic Pathways
p-Methyl Atomoxetine Hydrochloride is metabolized primarily by the hepatic cytochrome P450 (CP450) system . This system is highly polymorphic, leading to variations in how individuals metabolize the drug .
Transport and Distribution
Given its role as a norepinephrine reuptake inhibitor, it is likely that it interacts with transporters involved in norepinephrine reuptake .
Subcellular Localization
Given its role in inhibiting norepinephrine reuptake, it is likely that it localizes to regions of the cell involved in this process .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Methyl Atomoxetine Hydrochloride involves several steps. One common method starts with the preparation of the intermediate ®-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine. This intermediate is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and bases to facilitate the reaction and improve yields .
Industrial Production Methods: In industrial settings, the production of p-Methyl Atomoxetine Hydrochloride is optimized for high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is often crystallized to obtain the desired polymorphic form, which ensures consistent pharmacological properties .
化学反応の分析
Types of Reactions: p-Methyl Atomoxetine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed
Major Products: The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of p-Methyl Atomoxetine Hydrochloride .
類似化合物との比較
Atomoxetine Hydrochloride: The parent compound without the methyl group.
Methylphenidate: Another stimulant used in the treatment of ADHD.
Dextroamphetamine: A potent central nervous system stimulant used for ADHD and narcolepsy
Comparison: p-Methyl Atomoxetine Hydrochloride is unique due to its selective inhibition of norepinephrine reuptake with minimal effects on dopamine levels in the nucleus accumbens and striatum. This reduces the potential for abuse compared to other stimulants like methylphenidate and dextroamphetamine. Additionally, the presence of the methyl group in the para position enhances its pharmacokinetic properties, making it a more effective and safer option for long-term use .
生物活性
p-Methyl Atomoxetine Hydrochloride is a derivative of atomoxetine, a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). This article delves into the biological activity of p-Methyl Atomoxetine Hydrochloride, exploring its pharmacokinetics, mechanism of action, efficacy in clinical settings, and safety profile.
Pharmacokinetics
The pharmacokinetics of p-Methyl Atomoxetine Hydrochloride are influenced by genetic polymorphisms, particularly in the cytochrome P450 2D6 (CYP2D6) enzyme. This enzyme is crucial for the metabolism of atomoxetine, leading to significant variations in drug exposure among individuals.
Key Pharmacokinetic Parameters
Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) |
---|---|---|
AUC (mcg.h/ml) | 2.0 | 20.0 |
Cmax (ng/ml) | 350 | 1750 |
Half-life (hours) | 21.6 | 45.0 |
Bioavailability (%) | 63 | 94 |
- Absorption : Following oral administration, p-Methyl Atomoxetine is rapidly absorbed, with peak plasma concentrations typically reached within 1 to 2 hours .
- Metabolism : The primary metabolic pathway involves conversion to 4-hydroxyatomoxetine, which retains similar pharmacological activity but circulates at much lower concentrations .
p-Methyl Atomoxetine Hydrochloride functions primarily as a norepinephrine reuptake inhibitor. It enhances norepinephrine levels in the synaptic cleft by blocking its reabsorption into presynaptic neurons. This mechanism is crucial for improving attention and reducing impulsivity and hyperactivity in ADHD patients .
Neurofunctional Evidence
Recent neuroimaging studies have shown that atomoxetine treatment leads to improved brain function in areas associated with attention and inhibitory control. For instance, increased fractional amplitude of low-frequency fluctuations (fALFF) has been correlated with symptom improvement in ADHD patients treated with atomoxetine .
Clinical Efficacy
Numerous clinical trials have established the efficacy of p-Methyl Atomoxetine Hydrochloride in managing ADHD symptoms across various populations.
Case Studies and Clinical Trials
- Meta-analysis Findings : A comprehensive meta-analysis involving 3,928 pediatric patients indicated that atomoxetine significantly outperformed placebo in reducing core ADHD symptoms .
- Comparative Efficacy Study : In a double-blind study comparing atomoxetine to osmotic-release methylphenidate, response rates were found to be superior for methylphenidate (56%) compared to atomoxetine (45%) after six weeks of treatment .
Safety Profile
The safety profile of p-Methyl Atomoxetine Hydrochloride has been generally favorable, although some adverse effects have been documented.
Common Adverse Effects
特性
CAS番号 |
873310-31-7 |
---|---|
分子式 |
C₁₇H₂₂ClNO |
分子量 |
291.82 |
同義語 |
N-Methyl-γ-(4-methylphenoxy)benzenepropanamine Hydrochloride; Atomoxetine Related Compound C Hydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。